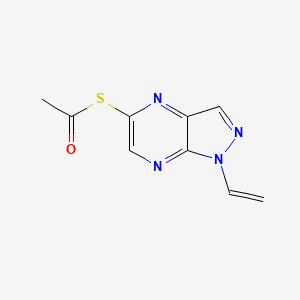
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate: is a chemical compound characterized by its unique structure, which includes a pyrazolo-pyrazine core with an ethenyl group and an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate typically involves the formation of the pyrazolo-pyrazine core followed by the introduction of the ethenyl and ethanethioate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyrazine ring system. Subsequent functionalization steps introduce the ethenyl and ethanethioate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong bases or acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar ring system but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds also have a pyrazolo core but with additional nitrogen atoms in the ring system.
Uniqueness: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and ethanethioate groups provide unique reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
133280-15-6 |
|---|---|
Formule moléculaire |
C9H8N4OS |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) ethanethioate |
InChI |
InChI=1S/C9H8N4OS/c1-3-13-9-7(4-11-13)12-8(5-10-9)15-6(2)14/h3-5H,1H2,2H3 |
Clé InChI |
PURDLONUZVWWIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)

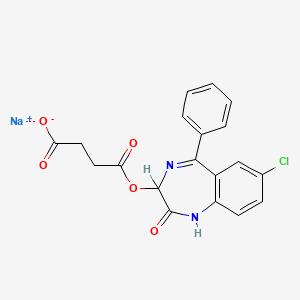

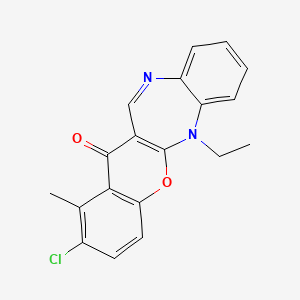
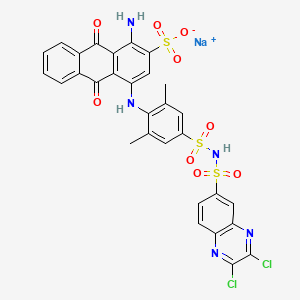


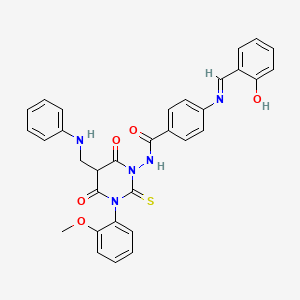
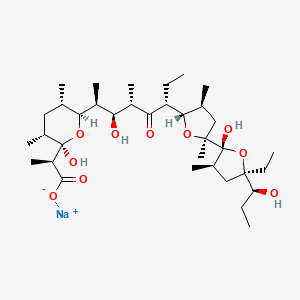
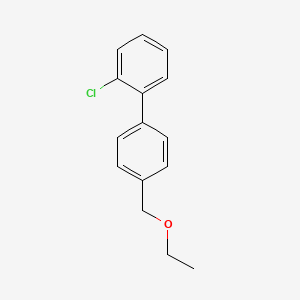
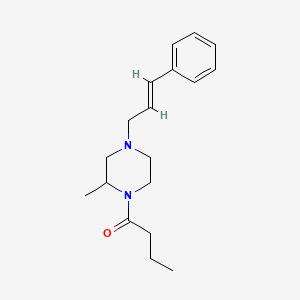
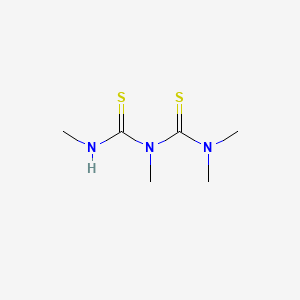
![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)
